

solubility of o-(pyridin-4-ylmethyl)hydroxylamine in aqueous buffers

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Compound of Interest

Compound Name: o-(pyridin-4-ylmethyl)hydroxylamine

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An In-depth Technical Guide on the Aqueous Solubility of O-(pyridin-4-ylmethyl)hydroxylamine

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility of **O-(pyridin-4-ylmethyl)hydroxylamine** in aqueous buffers. This guide, therefore, offers a theoretical assessment of its expected solubility based on its molecular structure and provides detailed, standardized experimental protocols for researchers to generate empirical data.

Theoretical Assessment of Aqueous Solubility

O-(pyridin-4-ylmethyl)hydroxylamine is a molecule that combines a pyridine ring with a hydroxylamine moiety. Its solubility in aqueous buffers is expected to be significantly influenced by the pH of the solution due to the basic nature of the pyridine nitrogen.

- **Molecular Structure:** The presence of nitrogen and oxygen atoms, particularly in the hydroxylamine group (-ONH₂) and the pyridine ring, allows for hydrogen bonding with water molecules.^[1] This is a key factor promoting solubility in polar solvents like water.^[1] The pyridine ring itself is a polar aromatic system.
- **Influence of pH:** The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base. In acidic to neutral aqueous buffers, this nitrogen atom can be protonated, forming a pyridinium cation. This positively charged species will exhibit

significantly enhanced solubility in water due to ion-dipole interactions. The pKa of pyridine is approximately 5.2; the pKa of **O-(pyridin-4-ylmethyl)hydroxylamine** is expected to be in a similar range. Therefore, at pH values below its pKa, the compound will exist predominantly in its more soluble, protonated form.

- **Hydroxylamine Group:** The hydroxylamine group is also polar and can contribute to water solubility through hydrogen bonding.

Based on these structural features, **O-(pyridin-4-ylmethyl)hydroxylamine** is predicted to be soluble in aqueous solutions, with its solubility increasing as the pH of the buffer decreases.

Physicochemical Properties

While specific solubility data is unavailable, other computed physicochemical properties for **O-(pyridin-4-ylmethyl)hydroxylamine** and its isomer are available and provide context for its behavior.

Property	O-(pyridin-4-ylmethyl)hydroxylamine	O-(pyridin-3-ylmethyl)hydroxylamine	Source
Molecular Formula	C6H8N2O	C6H8N2O	[2]
Molecular Weight	124.14 g/mol	124.14 g/mol	[2]
IUPAC Name	O-(pyridin-4-ylmethyl)hydroxylamine	O-(pyridin-3-ylmethyl)hydroxylamine	[2]
XLogP3-AA (LogP)	-0.2	-0.2	[2]
Hydrogen Bond Donor Count	2	2	[2]
Hydrogen Bond Acceptor Count	3	3	[2]
Topological Polar Surface Area	48.1 Å ²	48.1 Å ²	[2]

Note: Data for **O-(pyridin-4-ylmethyl)hydroxylamine** is inferred from its isomer where not directly available.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.^[3]

Objective: To determine the saturation concentration of **O-(pyridin-4-ylmethyl)hydroxylamine** in various aqueous buffers at a controlled temperature.

Materials:

- **O-(pyridin-4-ylmethyl)hydroxylamine** (solid)
- Aqueous buffers of desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Preparation:** Add an excess amount of solid **O-(pyridin-4-ylmethyl)hydroxylamine** to a series of vials, with each vial containing a different aqueous buffer. Prepare each condition in triplicate to ensure reproducibility. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.^[3]
- **Equilibration:** Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system

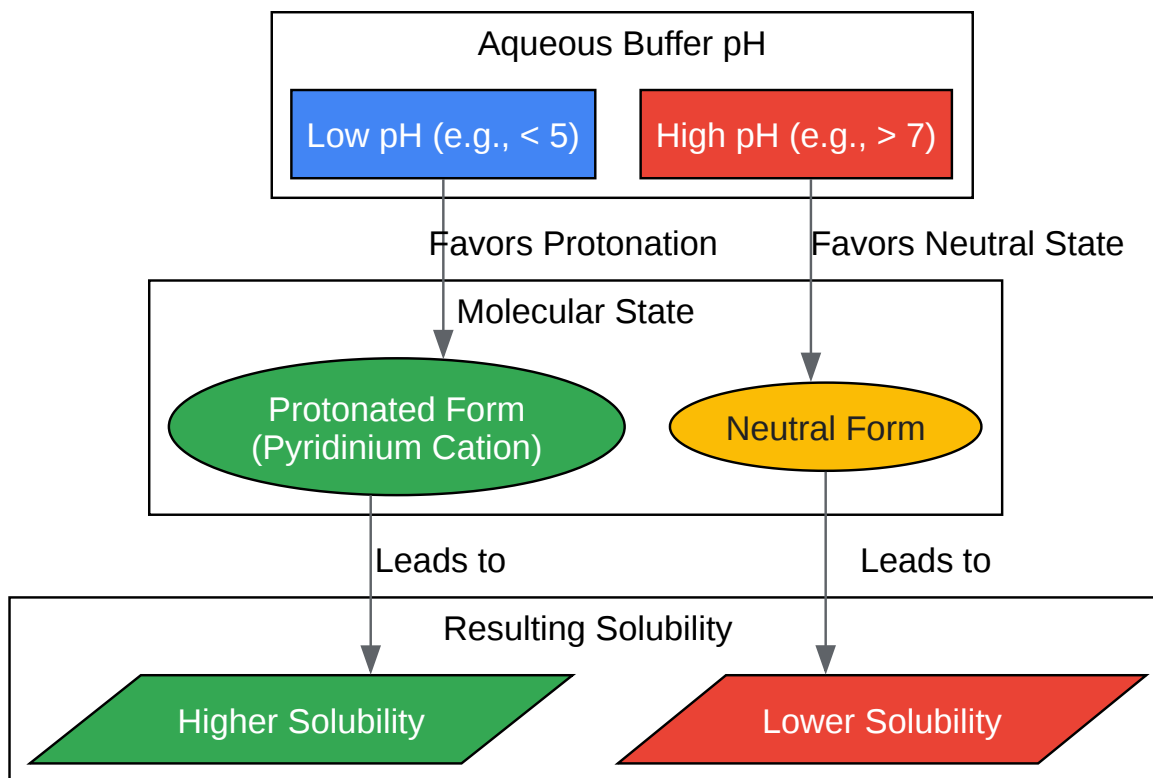
to reach equilibrium.

- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
- Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are disturbed.
- Filtration: Immediately filter the aliquot using a 0.22 μm syringe filter into a clean vial. This step removes any remaining microparticles that could falsely elevate the measured concentration.
- Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to bring the concentration of the compound into the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the precise concentration of **O-(pyridin-4-ylmethyl)hydroxylamine**.[\[4\]](#)
- Calculation: Calculate the solubility (e.g., in mg/mL or μM) by accounting for the dilution factor used.

Diagrams and Workflows

Logical Relationship of pH and Solubility

The following diagram illustrates the expected relationship between the pH of the aqueous buffer and the solubility of **O-(pyridin-4-ylmethyl)hydroxylamine**.



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Caption: pH-dependent protonation and its effect on solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining solubility.



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Caption: Workflow for the shake-flask solubility determination method.

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